(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide
Description
The compound (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide features a benzothiazole core substituted with a 3-methyl group, a cyano (-CN) group, and an ethanamide moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9N3OS |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C11H9N3OS/c1-14-8-4-2-3-5-9(8)16-11(14)7(6-12)10(13)15/h2-5H,1H3,(H2,13,15)/b11-7+ |
InChI Key |
VZLJDOJKVXNZOJ-YRNVUSSQSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C(\C#N)/C(=O)N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide
General Synthetic Strategy
The synthesis of (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide typically involves the condensation of 3-methyl-1,3-benzothiazol-2(3H)-thione or related benzothiazole derivatives with cyano-substituted ethanamide or ethanethioamide precursors. The reaction often proceeds via a Knoevenagel-type condensation or related nucleophilic addition-elimination mechanisms under reflux or controlled temperature conditions.
Specific Preparation Protocols
Synthesis via Benzothiazol-2-yl Chloro-ethane-thionate Intermediate
A key intermediate in the synthesis is S-1,3-benzothiazol-2-yl chloro-ethane-thionate, prepared by reacting 2-mercaptobenzothiazole with chloroacetyl chloride in the presence of potassium carbonate in an ice bath (0–5 °C), followed by stirring at room temperature for 24 hours. The intermediate is isolated by filtration and recrystallization from ethanol–water mixtures.
This intermediate is then reacted with an appropriate cyano-substituted ethanamide derivative in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. The mixture is refluxed for 12 hours, monitored by thin-layer chromatography (TLC), and the product is isolated by solvent evaporation and extraction.
Condensation with Cyanoacetic Acid Hydrazide Derivatives
Another approach involves the use of cyanoacetic acid hydrazide derivatives, which upon reaction with benzothiazole-containing aldehydes or ketones in ethanol with catalytic triethylamine, form intermediates that cyclize upon heating to yield the target compound or closely related derivatives.
This method leverages the reactivity of cyanoacetic acid hydrazide in heterocyclic synthesis, providing a route to polyfunctional heterocycles including the benzothiazole-ethanamide scaffold.
Reaction Conditions and Yields
Characterization and Structural Confirmation
The synthesized compounds are typically characterized by:
- Fourier Transform Infrared Spectroscopy (FTIR): Carbonyl stretching bands observed between 1607–1684 cm⁻¹ confirm amide formation; C=N and C≡N stretches also observed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR data confirm the presence of methyl groups, aromatic protons, and the cyano-substituted ethanamide moiety.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress with solvent systems such as ethyl acetate/petroleum ether (3:2).
Research Findings and Optimization Notes
- The reaction involving S-1,3-benzothiazol-2-yl chloro-ethane-thionate and cyano-substituted ethanamide derivatives proceeds efficiently under reflux in DMF with potassium carbonate, yielding solid products with sharp melting points and good purity.
- Use of anhydrous conditions and controlled temperature is critical to avoid side reactions and maximize yield.
- Alternative solvents such as ethanol can be used in some condensation steps, particularly when catalyzed by triethylamine, but reflux times and temperatures vary depending on substituents.
- The presence of substituents on the benzothiazole ring (e.g., methyl group at 3-position) influences reaction rates and yields, necessitating optimization for each derivative.
Summary Table of Preparation Methods
Chemical Reactions Analysis
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions with other organic molecules, forming larger and more complex structures.
Scientific Research Applications
ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-CYANO-2-(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs identified in the evidence:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s nitrile (-CN) and amide (C=O) groups are expected to show characteristic absorptions at ~2190 cm⁻¹ and ~1700 cm⁻¹, respectively, consistent with analogs like 35b .
- Solubility : The ethanamide moiety likely improves aqueous solubility compared to lipophilic analogs such as the diphenylthiazole derivative 35b or the tosylate salt .
- Thermal Stability : The conjugated benzothiazole system may enhance thermal stability, similar to other aromatic heterocycles .
Biological Activity
(2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide, with a molecular formula of C₁₁H₉N₃S₂ and a molecular weight of 247.3 g/mol, is a complex organic compound known for its diverse biological activities. Its structure features a cyano group, a benzothiazole ring, and an amide functional group, which contribute to its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, cytotoxicity, and potential therapeutic uses.
Enzyme Inhibition
Research indicates that (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide exhibits significant enzyme inhibitory activity. It has been shown to inhibit key enzymes involved in metabolic pathways such as proteases and kinases. This inhibition can disrupt cellular processes, making the compound a candidate for therapeutic applications against diseases like cancer and bacterial infections .
The compound's interaction with biological targets suggests that it can bind to active sites of enzymes, altering their activity. The nature of this binding can be either reversible or irreversible, depending on whether the interactions are covalent or non-covalent. Understanding these interactions is crucial for elucidating its mechanism of action in therapeutic contexts .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide. For instance, studies involving B16F10 murine melanoma cells demonstrated that certain analogs of this compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours . However, some analogs showed concentration-dependent cytotoxic effects at lower concentrations, indicating the need for careful evaluation in therapeutic applications.
Comparative Analysis with Similar Compounds
The biological activity of (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide can be compared with structurally similar compounds. Below is a table summarizing these comparisons:
| Compound Name | Molecular Formula | Unique Features | IC50 Value (µM) |
|---|---|---|---|
| 2-Cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide | C₁₃H₉N₃OS | Contains a phenyl group which may alter biological activity | N/A |
| 5-(3-butyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo | C₁₅H₁₆N₂OS₃ | Features a butyl group impacting solubility and lipophilicity | N/A |
| 5-(4-bromophenyl)imino derivatives | C₂₁H₁₈BrN₃OS₂ | Incorporates bromine which may enhance reactivity towards certain targets | N/A |
This table highlights how variations in structure can influence the biological activity and potential applications of these compounds.
Case Studies and Research Findings
Recent studies have focused on the anti-melanogenic effects of benzothiazole derivatives. For example, analogs derived from (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide demonstrated varying degrees of inhibition against mushroom tyrosinase, a key enzyme in melanin production. One analog showed an IC50 value significantly lower than that of kojic acid, a common reference compound for tyrosinase inhibition .
Summary of Findings
- Enzyme Inhibition : Effective against proteases and kinases.
- Cytotoxicity : Limited toxicity observed at therapeutic concentrations.
- Comparative Activity : Variations in structural analogs lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-2-cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanamide, and how is reaction progress monitored?
- Synthesis : A common method involves condensation reactions of substituted benzothiazole precursors with cyanoacetamide derivatives under reflux in ethanol, often catalyzed by sodium acetate. Temperature and solvent choice are critical for regioselectivity and yield optimization .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm product identity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate its structural features?
- NMR :
- ¹H NMR : Aromatic protons in the benzothiazole ring appear as multiplets between δ 7.2–8.0 ppm. The cyano group (C≡N) does not directly produce a signal but influences neighboring proton shifts.
- ¹³C NMR : The carbonyl carbon (C=O) resonates near δ 165–170 ppm, while the cyano carbon appears at δ 115–120 ppm .
- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How do substituents on the benzothiazole ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the thiazole’s C2 position, enhancing reactivity with nucleophiles like amines.
- Methyl groups (e.g., 3-methyl) sterically hinder certain reactions but stabilize intermediates via hyperconjugation. Kinetic studies under varying conditions (solvent polarity, temperature) are recommended to quantify these effects .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets, such as enzymes or receptors?
- Molecular docking : Software like AutoDock Vina can model binding affinities to targets like bacterial topoisomerases or inflammatory pathway enzymes.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize charge-transfer interactions in photoactive applications .
Q. How can X-ray crystallography resolve structural ambiguities, and which software tools are recommended for data refinement?
- Crystallization : Slow evaporation from DMSO/ethanol mixtures often yields suitable single crystals.
- Refinement : SHELXL (for small-molecule refinement) and OLEX2 (for structure visualization) are industry standards. ORTEP-3 aids in generating thermal ellipsoid plots for publication-quality figures .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer screening).
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC validation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
